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Compound of Interest

Compound Name: 2-Amino-2-cyclohexylpropan-1-ol

Cat. No.: B1442369

Disclaimer: Extensive searches of publicly available scientific databases and literature did not
yield experimental spectroscopic data (NMR, IR, MS) specifically for 2-Amino-2-
cyclohexylpropan-1-ol. This suggests that the compound may not be well-characterized in
existing literature.

This guide provides a comprehensive overview of the expected spectroscopic properties of 2-
Amino-2-cyclohexylpropan-1-ol based on the analysis of structurally similar compounds. The
data presented herein is for close structural analogs and serves as a reference for researchers,
scientists, and drug development professionals.

Predicted Spectroscopic Data and Analysis of
Structural Analogs

Due to the absence of direct experimental data for 2-Amino-2-cyclohexylpropan-1-ol, this
section presents data for analogous compounds to infer its spectroscopic characteristics. The
chosen analogs are 2-Cyclohexylpropan-1-ol and various amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectroscopy
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The proton NMR spectrum of 2-Amino-2-cyclohexylpropan-1-ol is expected to show distinct
signals for the cyclohexyl, propyl, and amino/hydroxyl protons. The chemical shifts will be
influenced by the electron-withdrawing effects of the amino and hydroxyl groups.

13C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon
atom attached to the nitrogen (C2) and the carbon atom attached to the oxygen (C1) are
expected to be deshielded and appear at higher chemical shifts.

Table 1: *H and 3C NMR Data for Structurally Similar Compounds

Compound Spectroscopic Data Source
2-Amino-2-methyl-1-propanol 1H NMR: Available --INVALID-LINK--
13C NMR: Available --INVALID-LINK--

(R)-(-)-2-Amino-1-propanol 1H NMR: Available --INVALID-LINK--
13C NMR: Available --INVALID-LINK--

1-Amino-2-propanol 1H NMR: Available --INVALID-LINK--
13C NMR: Available --INVALID-LINK--

Note: Specific chemical shifts and coupling constants are available through the provided links.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Amino-2-cyclohexylpropan-1-ol is expected to show characteristic absorption
bands for the O-H, N-H, and C-H bonds.

Table 2: Key IR Absorption Bands for Functional Groups in 2-Amino-2-cyclohexylpropan-1-ol
and Analogs
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Expected
. ] . Analog Compound
Functional Group Vibration Wavenumber
Data (cm~?)
(cm™)
2-Cyclohexylpropan-
O-H (Alcohol) Stretching, broad 3200-3600 1-ol: Available in
PubChem CID 79509
1-Amino-2-propanol:
N-H (Amine) Stretching 3300-3500 Available in NIST
WebBook
2-Cyclohexylpropan-
C-H (Alkane) Stretching 2850-3000 1-ol: Available in
PubChem CID 79509
C-O (Alcohol) Stretching 1050-1260 Not specified
N-H (Amine) Bending 1550-1650 Not specified

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Amino-2-cyclohexylpropan-1-ol (CoH19NO), the expected molecular

weight is approximately 157.26 g/mol . The mass spectrum would show a molecular ion peak

(M*) and various fragment ions.

Table 3: Mass Spectrometry Data for Structural Analogs

Compound

Molecular Weight (

Key Fragments

Source

g/mol )
2-Cyclohexylpropan- Available in PubChem
142.24 --INVALID-LINK--
1-ol CID 79509
) Available in NIST
1-Amino-2-propanol 75.11 --INVALID-LINK--
WebBook
2-Amino-2-methyl-1- Available in PubChem
89.14 --INVALID-LINK--

propanol

CID 11807
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Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
discussed above. These would be applicable to the characterization of 2-Amino-2-
cyclohexylpropan-1-ol.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

o Data Acquisition: Acquire *H and 13C NMR spectra on a 300, 400, or 500 MHz NMR
spectrometer. For *H NMR, a standard pulse sequence is used. For 3C NMR, a proton-
decoupled pulse sequence is typically employed to simplify the spectrum.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction. Integrate the signals in the *H NMR spectrum to
determine the relative number of protons.

IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount
of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used, which requires minimal sample preparation.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000 to 400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).
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o Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
method, such as Electron lonization (El) or Electrospray lonization (ESI). Obtain the mass

spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

o Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the relationships between the target compound and its
analogs, as well as a general workflow for spectroscopic analysis.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-2-cyclohexylpropan-
1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1442369#spectroscopic-data-for-2-amino-2-
cyclohexylpropan-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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